molecular formula C17H14N2O3S B2824042 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 726164-49-4

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2824042
CAS No.: 726164-49-4
M. Wt: 326.37
InChI Key: RCCMUTOYWJGTIQ-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core substituted with a cyano group at the 3-position and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety at the 2-position. The cyclopenta[b]thiophene scaffold is a fused bicyclic system known for its planar aromatic structure, which enhances binding to hydrophobic pockets in biological targets, particularly tyrosine kinase receptors .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c18-8-11-10-4-3-7-15(10)23-17(11)19-16(20)14-9-21-12-5-1-2-6-13(12)22-14/h1-2,5-6,14H,3-4,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCMUTOYWJGTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetanilide reacts with phenyl isothiocyanate in the presence of a base like potassium hydroxide in DMF (dimethylformamide) to form intermediate compounds, which then undergo further cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

Structural Representation

The compound features a cyclopenta[b]thiophene core fused with a dioxine moiety, which contributes to its unique chemical properties and biological activities.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of benzodioxane structures exhibit significant anticancer activity due to their ability to induce apoptosis in cancer cells. Specifically, compounds containing the benzodioxane moiety have shown promise in targeting prostate cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest .

Antimicrobial Activity

Studies have demonstrated that compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibit antimicrobial properties. These compounds can disrupt bacterial cell walls or inhibit essential enzymes necessary for bacterial survival. This potential makes them candidates for developing new antibiotics against resistant strains of bacteria .

Neuropharmacology

Research has also explored the neuropharmacological effects of this compound and its derivatives. Some studies suggest that it may possess CNS (central nervous system) depressant activities, indicating potential applications in treating neurological disorders such as anxiety and depression. The structural features of the compound are believed to interact with neurotransmitter systems .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the cyclopentathiophene structure.
  • Introduction of the cyano group via nitrile substitution reactions.
  • Coupling with the benzo[dioxine] moiety through amidation reactions.

Characterization Techniques

Characterization of synthesized compounds is performed using various techniques:

  • NMR Spectroscopy : Provides insights into the molecular structure and confirms the presence of functional groups.
  • Mass Spectrometry : Assists in determining molecular weight and structural integrity.
  • Infrared Spectroscopy (FTIR) : Used to identify characteristic functional groups through vibrational transitions.

Anticancer Activity Case Study

In a study published in the International Journal of Organic Chemistry, researchers synthesized a series of benzodioxane derivatives and evaluated their anticancer properties against prostate cancer cell lines. The results indicated that certain modifications to the benzodioxane structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Antimicrobial Efficacy Case Study

Another study focused on the antimicrobial properties of related compounds demonstrated that modifications in the thiophene ring improved efficacy against Gram-positive bacteria. The findings suggested that these compounds could serve as lead structures for developing novel antimicrobial agents .

Mechanism of Action

The mechanism of action for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Insights

Role of the Cyano Group: The 3-cyano substitution is conserved across most analogs (e.g., compounds 7, 24, and the target compound). This group likely enhances electron-withdrawing effects, stabilizing the thiophene ring and improving interactions with kinase active sites .

Compound 24’s pyrimidine-sulfamoyl group introduces additional hydrogen-bonding capacity, which may explain its high antiproliferative activity .

Dimerization Effects : The dimeric compound in demonstrates how avidity effects can theoretically enhance potency, though such structures often face pharmacokinetic challenges (e.g., poor oral bioavailability).

Thiazole vs. These differences may influence target specificity.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include cyclization of the thiophene core, amide coupling, and purification via recrystallization or chromatography. Reaction conditions such as reflux in ethanol with catalytic acetic acid (70–80°C, 5–8 hours) are critical for yield optimization. Solvent choice (e.g., 1,4-dioxane or DMF) and stoichiometric control of reagents like benzoylisothiocyanate are essential to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for structural confirmation. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., cyano, amide). High-resolution mass spectrometry (HRMS) and elemental analysis are recommended for purity assessment. For novel derivatives, X-ray crystallography resolves stereochemical ambiguities .

Q. How can researchers ensure purity during large-scale synthesis?

  • Methodological Answer : Purification techniques such as column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) are standard. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity. For industrial-scale batches, fractional distillation or centrifugal partitioning chromatography may enhance yield and purity .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Contradictions may arise from solvatomorphism or impurities. Confirm solvent effects by reanalyzing in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. If unresolved, X-ray crystallography provides definitive structural confirmation .

Q. What computational strategies predict metabolic stability or target interactions for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties relevant to reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like aldehyde oxidase. Molecular dynamics (MD) simulations (GROMACS) assess binding stability. In silico ADMET tools (e.g., SwissADME) predict metabolic pathways and toxicity .

Q. How can structural analogs be designed to enhance biological activity while minimizing off-target effects?

  • Methodological Answer : Focus on modifying the cyclopenta[b]thiophene or dihydrobenzo[d][1,4]dioxine moieties. Introduce electron-withdrawing groups (e.g., nitro, fluoro) to modulate electronic properties. Use structure-activity relationship (SAR) studies guided by bioassay data. For selectivity, employ pharmacophore modeling to avoid known off-target binding pockets .

Q. What experimental approaches elucidate the mechanism of action in biological systems?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based kinetics) identify target engagement. Surface plasmon resonance (SPR) measures binding affinity to receptors. Cellular uptake studies (LC-MS/MS quantification) correlate intracellular concentration with efficacy. Knockout models (CRISPR/Cas9) validate target specificity .

Q. How do environmental conditions (pH, temperature) affect the compound’s stability in biological assays?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (2–10) and temperatures (4–37°C). Monitor degradation via HPLC-UV or LC-MS. Phosphate-buffered saline (PBS) at pH 7.4 and 4°C typically maximizes stability. Use cryoprotectants (e.g., DMSO) for long-term storage .

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